molecular formula C9H8BrF3O2 B13202257 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Cat. No.: B13202257
M. Wt: 285.06 g/mol
InChI Key: WNXADIFIMGUMOE-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound that features a bromophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the reaction of 2-bromophenyl magnesium bromide with trifluoromethoxyacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethanone.

    Reduction: Formation of 1-(2-Phenyl)-2-(trifluoromethoxy)ethan-1-ol.

    Substitution: Formation of 1-(2-Aminophenyl)-2-(trifluoromethoxy)ethan-1-ol or 1-(2-Thiophenyl)-2-(trifluoromethoxy)ethan-1-ol.

Scientific Research Applications

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the trifluoromethoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-ol
  • 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol
  • 1-(2-Iodophenyl)-2-(trifluoromethoxy)ethan-1-ol

Uniqueness

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(trifluoromethoxy)ethanol

InChI

InChI=1S/C9H8BrF3O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2

InChI Key

WNXADIFIMGUMOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(COC(F)(F)F)O)Br

Origin of Product

United States

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